molecular formula C13H10O7 B1671832 Exifone CAS No. 52479-85-3

Exifone

Cat. No. B1671832
CAS RN: 52479-85-3
M. Wt: 278.21 g/mol
InChI Key: XEDWWPGWIXPVRQ-UHFFFAOYSA-N
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Description

Exifone is a potent HDAC1 activator with neuroprotective activity in human neuronal models of neurodegeneration . It has been shown to be effective in treating cognitive decline associated with Alzheimer’s Disease (AD) and Parkinson’s Disease .


Molecular Structure Analysis

Exifone has a chemical formula of C13H10O7 . Its exact mass is 278.04 and its molecular weight is 278.220 .


Physical And Chemical Properties Analysis

Exifone has a molecular formula of C13H10O7 and a molar mass of 278.21 . Its density is predicted to be 1.759±0.06 g/cm3 . The melting point is reported to be 245°C .

Scientific Research Applications

Cognitive Enhancement and Memory Dysfunction

Exifone has been studied for its role in treating cognitive decline associated with age and memory dysfunction. It exhibits corrective effects in animal models, particularly showing antagonism to the amnesias induced by benzodiazepines in mice without affecting their anxiolytic or anticonvulsant activity. This suggests potential use in decreasing amnesias induced by commonly used benzodiazepines (Porsolt, Lenègre, Avril, & Doumont, 2004).

Treatment of Parkinson's Disease-Related Cognitive Disorders

Exifone has shown beneficial effects on Parkinson's disease (PD)-related cognitive disorders. A double-blind clinical trial demonstrated statistically significant improvement in cognitive items most commonly impaired by PD, such as immediate recall and spatiotemporal orientation (Allain et al., 1988).

Potential Antidepressant Properties

Research indicates that exifone might possess some properties of an atypical antidepressant. In tests, it showed a decrease in the duration of immobility in the tail suspension test and antagonized hypothermia induced by a low dose of apomorphine, suggesting its psychotropic activity (Porsolt, Lenègre, Avril, Lancrenon, Stéru, & Doumont, 1987).

Facilitation of Memory Function

Exifone has been tested in models of memory in mice, where it facilitated memory function in a manner consistent with its supposed therapeutic effects in humans. It was effective in habituation of exploratory activity and antagonizing amnesia induced by scopolamine (Porsolt, Lenègre, Avril, Stéru, & Doumont, 1987).

Antimalarial Properties

Exifone has been found to interact synergistically with rufigallol, an antimalarial agent. This synergism was observed in chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, suggesting a potential role in malaria treatment (Winter et al., 1996).

Neuroprotective Activity in Neurodegenerative Diseases

Exifone is a potent activator of HDAC1-mediated deacetylation and has shown neuroprotective activity in human neuronal models of neurodegeneration. Its role in genomic integrity maintenance makes it a potential therapeutic agent in Alzheimer's disease, amyotrophic lateral sclerosis, and frontotemporaldementia (Patnaik et al., 2021).

Safety And Hazards

Exifone may cause skin and eye irritation . It is harmful if swallowed . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended when handling Exifone .

properties

IUPAC Name

(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDWWPGWIXPVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044950
Record name Exifone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exifone

CAS RN

52479-85-3, 72841-23-7
Record name Exifone
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URL https://commonchemistry.cas.org/detail?cas_rn=52479-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exifone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exifone
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Record name Exifone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EXIFONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction of the Fries type was used: ##STR4## 32 g of Gallic acid, 32 g of pyrogallol, 55 g of anhydrous zinc chloride and 100 cm3 of phosphorus oxychloride were mixed in a balloon flask equipped with a condenser and an ampoule of calcium chloride, and were heated to 80° C for 2 hours. After cooling the reaction mixture, a mixture of water and ice was added, whereupon the reaction product precipitated. The reaction product was washed once with water, treated with a solution of sodium bicarbonate, then washed again with water, and finally recrystallised from aqueous solution. Yield: 15 g of crystalline 2,3,3',4,4',5'-hexahydroxybenzophenone having a melting point of 270° C.
Quantity
32 g
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32 g
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100 mL
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55 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
D Patnaik, PC Pao, WN Zhao, MC Silva… - ACS Chemical …, 2021 - ACS Publications
… Here, we demonstrate that exifone, a drug previously shown to … We show that exifone acts as a mixed, nonessential activator of … Exifone can directly bind to HDAC1 based upon biolayer …
Number of citations: 18 pubs.acs.org
WM Berhanu, AE Masunov - Journal of Biomolecular Structure and …, 2015 - Taylor & Francis
Amyloid fibrils are highly ordered protein aggregates associated with many diseases affecting millions of people worldwide. Polyphenols such as Curcumin, Exifone, and Myricetin …
Number of citations: 65 www.tandfonline.com
H Allain, J Denmat, D Bentue‐Ferrer… - Fundamental & …, 1988 - Wiley Online Library
Summary— Exifone is a novel substance of the … , both dose levels of exifone produced statistically significant improvement … These properties suggest a new slot for exifone in the range …
Number of citations: 14 onlinelibrary.wiley.com
RD Porsolt, A Lenègre, I Avril, L Stéru… - Pharmacology …, 1987 - Elsevier
The effects of exifone (ADLONE®), hexahydro-2,3,4,3′,4′,5′-benzophenone, were tested in two models of memory in the mouse: habituation of exploratory activity and antagonism …
Number of citations: 21 www.sciencedirect.com
RD Porsolt, A Lenègre, I Avril, G Doumont - Psychopharmacology, 1988 - Springer
… ; exifone alone; benzodiazepine alone; exifone and benzodiazepine administered together. Exifone … The dose of exifone (256 mg/kg) was that which antagonised the amnesias induced …
Number of citations: 29 link.springer.com
D Bentué‐Ferrer, V Philouze, D Pape… - Fundamental & …, 1989 - Wiley Online Library
… -alloxan and PEG-exifonealloxan showed a highly significant … Under these experimental conditions, exifone demonstrated … When compared with controls the action of exifone showed a …
Number of citations: 14 onlinelibrary.wiley.com
RD Porsolt, A Lenegre, I Avril, S Lancrenon… - Arzneimittel …, 1987 - europepmc.org
… On the other hand, exifone clearly decreased the duration of immobility in the tail suspension … The effects observed suggest that exifone is not devoid of psychotropic activity and might …
Number of citations: 15 europepmc.org
JJ Descombe, G Doumont, M Picard - Journal of Chromatography B …, 1989 - Elsevier
A high-performance liquid chromatographic method with electrochemical detection was developed for the determination of exifone in human plasma and urine. Exifone was extracted …
Number of citations: 3 www.sciencedirect.com
RW Winter, M Ignatushchenko… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… , we proposed that exifone is transformed … exifone would act synergistically with other oxidant drugs. In the present study we have found a similar synergistic interaction between exifone …
Number of citations: 53 journals.asm.org
M Riscoe, JX Kelly, R Winter - Current medicinal chemistry, 2005 - ingentaconnect.com
… In a mechanistic study, the rufigallol congener exifone was … , exifone exhibited comparatively weak antimalarial activity, but to our surprise, there was a striking synergy when exifone and …
Number of citations: 134 www.ingentaconnect.com

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